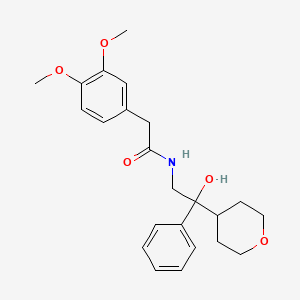

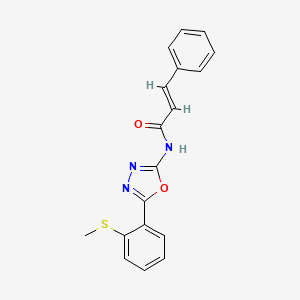

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Receptor Binding Studies Compounds related to 2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, such as benzamide analogs, have been extensively studied for their affinity towards sigma-2 receptors. For instance, benzamide derivatives like RHM-1 have demonstrated high affinity for sigma-2 receptors, indicating potential applications in studying receptor dynamics and signaling pathways associated with various physiological processes and diseases. Such studies are foundational in the development of targeted therapies and diagnostic tools, particularly for conditions like cancer, where sigma-2 receptors play a crucial role (Jinbin Xu et al., 2005).

Synthesis and Characterization of Derivatives Research on tetrahydroquinoline derivatives has contributed to a deeper understanding of the synthesis and structural characterization of novel compounds with potential biological activity. Such studies are vital for the exploration of new therapeutic agents, offering insights into the relationship between chemical structure and biological function. The synthesis of quinazoline derivatives, for instance, has been explored for their diuretic and antihypertensive properties, demonstrating the versatility of tetrahydroquinoline-based compounds in drug development (M. Rahman et al., 2014).

Antimicrobial and Antitumor Applications The antimicrobial and antitumor activities of quinoline and isoquinoline derivatives underline the potential of such compounds in addressing infectious diseases and cancer. By modifying the chemical structure, researchers aim to enhance the therapeutic efficacy and specificity of these compounds. Studies on fluoroquinolone-based thiazolidinones, for example, have revealed their promise as antimicrobial agents, highlighting the ongoing need for new treatments in the face of antibiotic resistance (N. Patel & S. D. Patel, 2010).

Imaging and Diagnostic Applications Benzamide derivatives related to 2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have shown promise in the development of imaging agents, particularly for positron emission tomography (PET). These compounds, due to their high affinity for sigma-2 receptors, offer potential in imaging the proliferative status of tumors, providing valuable insights for diagnosis and treatment planning. The development of fluorine-18-labeled analogs for PET imaging exemplifies the application of these compounds in oncology, facilitating the non-invasive assessment of tumor biology and the effectiveness of anticancer therapies (Z. Tu et al., 2007).

properties

IUPAC Name |

2-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-24-12-11-22-10-4-5-14-8-9-15(13-18(14)22)21-19(23)16-6-2-3-7-17(16)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLDEDALRVDFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2437952.png)

![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2437956.png)

![3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2437958.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437959.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2437964.png)

![Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2437965.png)

![3-[(3-Nitro-1,2,4-triazolyl)methyl]benzoic acid](/img/structure/B2437966.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2437967.png)

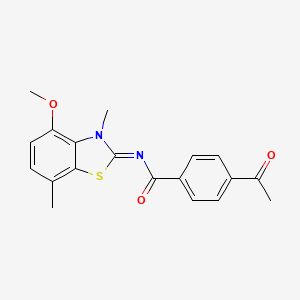

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2437972.png)